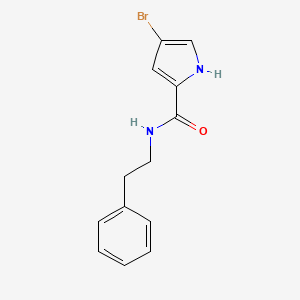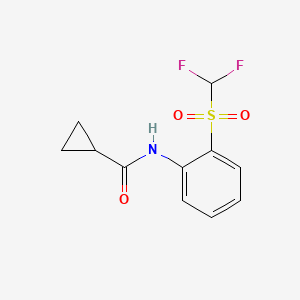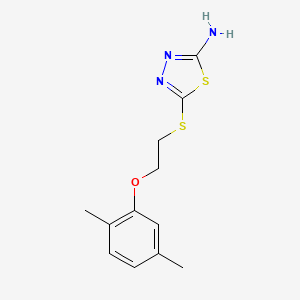
5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-(2,5-dimethylphenoxy)ethylamine with thiocarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process that includes the preparation of intermediate compounds followed by their cyclization to form the final product. The process may be optimized for yield and purity, and may involve the use of catalysts and solvents to enhance the reaction efficiency.
化学反応の分析
Types of Reactions
5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the phenoxy or thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted phenoxy or thiadiazole derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. The compound may inhibit the activity of certain enzymes or bind to receptors, thereby exerting its effects.
類似化合物との比較
Similar Compounds
2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole: This compound shares a similar structure but contains a benzimidazole ring instead of a thiadiazole ring.
Thiophene derivatives: These compounds contain a thiophene ring and exhibit similar chemical properties.
Uniqueness
5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C12H15N3OS2 |
|---|---|
分子量 |
281.4 g/mol |
IUPAC名 |
5-[2-(2,5-dimethylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H15N3OS2/c1-8-3-4-9(2)10(7-8)16-5-6-17-12-15-14-11(13)18-12/h3-4,7H,5-6H2,1-2H3,(H2,13,14) |
InChIキー |
CDVVSXLBJLFEFF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)OCCSC2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-7-chloro-3-[(dimethylamino)methylidene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B14915886.png)
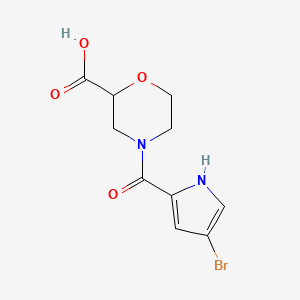
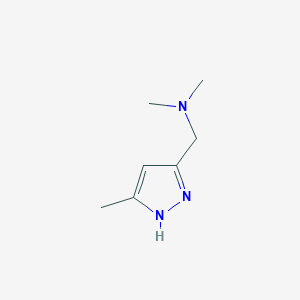

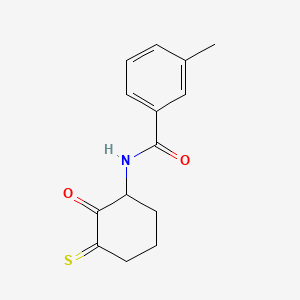
![(5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14915909.png)
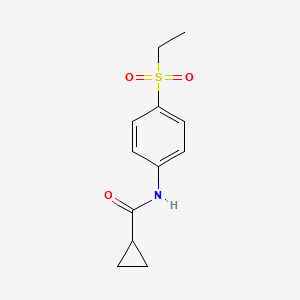
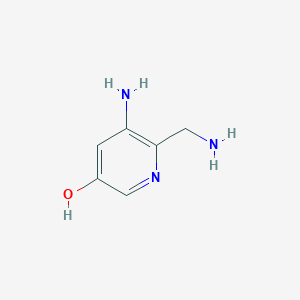
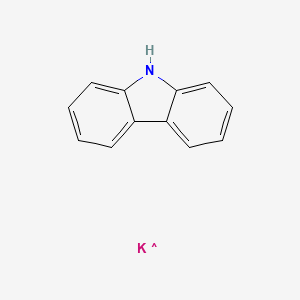
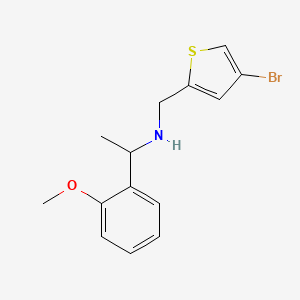
![1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14915948.png)
![dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)
